SB-747651A dihydrochloride mechanism of action
SB-747651A dihydrochloride mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of SB-747651A Dihydrochloride (B599025)
Executive Summary
SB-747651A dihydrochloride is a potent, cell-permeable, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2] With an in vitro IC50 value of 11 nM for MSK1, it serves as a critical tool for investigating the cellular functions of this nuclear kinase.[3][4] MSK1 is a key downstream effector of the ERK1/2 and p38 MAPK signaling pathways, playing a significant role in the regulation of transcription through the phosphorylation of targets such as CREB and histone H3.[3][5] While potent against MSK1, SB-747651A also exhibits activity against a panel of other kinases, primarily within the AGC kinase family, including RSK1, p70S6K, PRK2, and ROCK-II.[1][3][4] This multi-target profile underlies its complex biological effects, which include the modulation of inflammatory responses and anticancer activity.[3][6] This document provides a comprehensive overview of its mechanism of action, kinase selectivity, impact on signaling pathways, and relevant experimental methodologies.
Core Mechanism of Action
Primary Target: Mitogen- and Stress-Activated Kinase 1 (MSK1)
The principal mechanism of action for SB-747651A is the direct inhibition of MSK1. MSK1 is a nuclear serine/threonine kinase that integrates signals from the ERK1/2 and p38 MAPK pathways to regulate gene expression.[5] SB-747651A acts as an ATP-competitive inhibitor, binding to the N-terminal kinase domain of MSK1.[7] This binding prevents the transfer of phosphate (B84403) from ATP to MSK1 substrates, effectively blocking its catalytic activity. The in vitro potency is high, with a reported half-maximal inhibitory concentration (IC50) of 11 nM.[1][2][3]
Kinase Selectivity Profile
While SB-747651A is a potent MSK1 inhibitor, it is not entirely selective. Screening against a broad panel of kinases has revealed inhibitory activity against several other enzymes, particularly at higher concentrations.[3] This polypharmacology is crucial for interpreting cellular and in vivo data.
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AGC Kinase Family: The most significant off-target effects are observed within the AGC family of kinases. At a concentration of 1 µM, SB-747651A demonstrates inhibitory activity against RSK1 (Ribosomal S6 Kinase 1), p70S6K (p70S6 Kinase), and PRK2 (Protein Kinase C-related Kinase 2) with potency similar to that for MSK1.[3][4]
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Other Kinases: The compound also inhibits ROCK-II (Rho-associated protein kinase 2).[3][4] At concentrations of 5 µM and above, it can affect the signaling of other kinases like PKA and PKB/Akt, leading to the inhibition of downstream substrate phosphorylation, such as GSK3.[7]
Modulated Signaling Pathways
SB-747651A's inhibitory action disrupts key signaling cascades integral to cell proliferation, inflammation, and survival.
The MAPK/MSK/CREB Axis
The primary consequence of SB-747651A action is the disruption of the MAPK/MSK signaling axis. Extracellular stimuli like growth factors or cellular stress activate the ERK1/2 and p38 MAPK pathways.[8] These MAPKs then phosphorylate and activate MSK1 in the nucleus.[5] Activated MSK1 subsequently phosphorylates transcription factors, most notably CREB at Ser133 and histone H3 at Ser10 and Ser28.[7] By inhibiting MSK1, SB-747651A prevents the phosphorylation of these crucial targets, thereby downregulating the transcription of immediate-early genes involved in inflammatory and mitogenic responses.[3]
Multi-Pathway Inhibition in Cancer
In the context of cancer, particularly glioblastoma, the multi-target nature of SB-747651A is significant. It simultaneously inhibits key nodes in multiple oncogenic pathways. Besides the MAPK/MSK axis, it affects the PI3K/Akt/mTOR pathway through its inhibition of p70S6K and, at higher concentrations, Akt.[7] This leads to decreased phosphorylation of mTOR and its downstream effectors, as well as reduced phosphorylation of GSK3. This broad-spectrum inhibition contributes to its observed anticancer effects, including reduced proliferation, migration, and chemoresistance, alongside an increase in apoptosis.
Quantitative Data Summary
The activity of SB-747651A has been quantified in various assays, summarized below.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Assay Conditions | Reference(s) |
| MSK1 | 11 | In vitro kinase assay | [1][3][4] |
| PRK2 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| RSK1 | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| p70S6K | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
| ROCK-II | Similar potency to MSK1 | In vitro kinase panel (at 1 µM) | [3][4] |
Table 2: Effective Cellular Concentrations and Associated Effects
| Concentration | Cell Type / Model | Observed Effect | Reference(s) |
| 5 - 10 µM | Various cell lines | Full inhibition of MSK activity | [3][4] |
| 5 - 10 µM | Glioblastoma spheroids | Reduced cell proliferation, migration, and chemoresistance; increased apoptosis | |
| 5 µM | Neutrophils | Affects CXCL2-induced intraluminal crawling | [1][2] |
| 0.5 µM | HeLa cells | Reduction in phosphorylation of ribosomal protein S6 | [7] |
| 3 mg/kg (i.p.) | Mouse peritonitis model | Affects neutrophil extravasation | [1] |
| 25 mg/kg (5 days/wk) | Murine orthotopic glioblastoma model | Prolonged survival, no observed adverse effects |
Key Experimental Protocols
Protocol: In Vitro MSK1 Kinase Assay
This protocol outlines a method for determining the IC50 of SB-747651A against MSK1.
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Reagents and Materials: Recombinant active MSK1, biotinylated peptide substrate (e.g., Crosstide), ATP (with γ-³²P-ATP spike), kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM Mg-acetate), SB-747651A serial dilutions, streptavidin-coated plates, scintillation fluid.
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Assay Preparation: Prepare serial dilutions of SB-747651A (e.g., from 100 µM to 0.003 µM) in DMSO, followed by a final dilution in kinase assay buffer.
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Kinase Reaction: In each well of a 96-well plate, combine 10 µL of the inhibitor dilution, 20 µL of a master mix containing the peptide substrate and ATP, and 20 µL of diluted active MSK1 enzyme. Include no-inhibitor (positive) and no-enzyme (negative) controls.
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Incubation: Incubate the plate at 30°C for 30-60 minutes to allow the phosphorylation reaction to proceed.
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Termination and Capture: Stop the reaction by adding EDTA. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.
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Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated ³²P-ATP.
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Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cellular Phosphorylation Assay via Western Blot
This protocol describes how to assess the effect of SB-747651A on the phosphorylation of a downstream target like CREB in cultured cells.
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Cell Culture and Treatment: Plate cells (e.g., HeLa or macrophages) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of SB-747651A (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.
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Stimulation: Stimulate the cells with a known MSK1 activator (e.g., 100 ng/mL LPS for macrophages, or 50 ng/mL TPA for HeLa cells) for 15-30 minutes.
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Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-CREB) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal loading.
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Densitometry: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Conclusion
SB-747651A dihydrochloride is a potent inhibitor of MSK1 that has proven invaluable for dissecting the roles of the MAPK/MSK signaling pathway in cellular regulation. Its ATP-competitive mechanism effectively blocks the phosphorylation of key nuclear targets like CREB and histone H3. However, researchers must consider its polypharmacology, as it also targets other AGC kinases, which can contribute to its overall biological effect, particularly in complex disease models like cancer. A thorough understanding of its multi-target profile is essential for the accurate design and interpretation of experiments utilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular action of the MSK inhibitor SB-747651A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
